molecular formula C17H14F2N2O3 B12610672 1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione CAS No. 918147-04-3

1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione

Cat. No.: B12610672
CAS No.: 918147-04-3
M. Wt: 332.30 g/mol
InChI Key: AXBXKACDIDKSGC-UHFFFAOYSA-N
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Description

1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure with a 3,5-difluorophenyl-pyridinyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidine-2,5-dione core and the introduction of the difluorophenyl-pyridinyl ether substituent. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione Derivatives: Compounds with similar core structures but different substituents.

    Difluorophenyl-Pyridinyl Ethers: Compounds with similar substituents but different core structures.

Uniqueness

1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is unique due to the combination of its pyrrolidine-2,5-dione core and difluorophenyl-pyridinyl ether substituent, which imparts distinct chemical and biological properties .

Properties

CAS No.

918147-04-3

Molecular Formula

C17H14F2N2O3

Molecular Weight

332.30 g/mol

IUPAC Name

1-[2-[6-(3,5-difluorophenyl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H14F2N2O3/c18-12-7-11(8-13(19)9-12)15-2-1-14(10-20-15)24-6-5-21-16(22)3-4-17(21)23/h1-2,7-10H,3-6H2

InChI Key

AXBXKACDIDKSGC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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